Home > Products > Building Blocks P16444 > Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate
Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate - 179162-64-2

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Catalog Number: EVT-340482
CAS Number: 179162-64-2
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Compound Description: Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boric acid ester intermediate featuring a benzene ring. It's synthesized via a three-step substitution reaction. []

Relevance: This compound shares the core structure of a methyl benzoate with methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Compound Description: (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone is another boric acid ester intermediate containing a benzene ring. Similar to the previous compound, it's also prepared through a three-step substitution reaction. []

Relevance: While not sharing the benzoate structure, this compound, like methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, features a substituted benzene ring as a core structural element.

2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl]benzoic acid methyl ester

Compound Description: 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl]benzoic acid methyl ester is synthesized by reacting (4-methoxy-6-methylthio-2-pyrimidinyl)amine with 2-methoxylcarbonylbenzene-sulfonylisocyanate. Its crystal structure is monoclinic. []

Relevance: This compound shares the methyl benzoate core structure with methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

(S)-3-[3,4-Difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester (JNJ-27141491)

Compound Description: JNJ-27141491 is an orally active antagonist of the human chemokine receptor CCR2. It demonstrates potent suppression of hCCR2-mediated functions like MCP-1-induced guanosine 5′-O-(3-[35S]thio)triphosphate binding and leukocyte chemotaxis. []

Relevance: This compound, like methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, contains an isoxazole ring as a key structural element.

4-[5′-phenyl-2,2′-bitien-5-yl] benzoic acid (ZE-Ph), 4-[5′-(4-fluorophenyl)-2,2′-bitien-5-yl]benzoic acid (ZE-1F), and 4-[5′-(3,5-difluorophenyl)-2,2′-bitien-5-yl]benzoic acid (ZE-2F)

Compound Description: These three compounds are benzoic acid derivatives designed for use as interlayers in organic solar cells (OSCs). They are used to modify ITO electrodes and enhance the power conversion efficiency of OSC devices. []

Relevance: This group of compounds, like methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, are based on a benzoic acid structure.

Methyl benzoates

Compound Description: A series of methyl benzoates (methyl, ethyl, n-propyl, n-butyl, iso-propyl, iso-butyl, iso-amyl, cyclo-hexyl, o-kresyl and n-octyl benzoates) were studied for their Raman spectra. []

Relevance: This category directly includes the core structure of methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, which is methyl benzoate.

catena-poly[(μ3-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoato-κ(3)O:O':N(4))silver(I)]

Compound Description: This compound is a silver(I) coordination polymer synthesized by reacting 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid (Hptmba) with silver nitrate and triethylamine. It displays good thermal stability and strong green luminescence. []

Relevance: This coordination polymer, similar to methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, features a substituted benzoic acid as a core structural motif.

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539)

Compound Description: [H]A-585539 is a selective high-affinity agonist for the α7 nicotinic acetylcholine receptor (nAChR). It displays rapid kinetics, low nonspecific binding, and high specific activity. []

Relevance: While structurally distinct, both [H]A-585539 and methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate represent targets for pharmaceutical research, with the former focusing on cognitive deficits and the latter likely possessing yet undiscovered bioactivity.

(pyridin-3-yl)methyl 4-(2-(4-((pyridin-3-yl)methoxy)phenyl)diazenyl)benzoate (L1)

Compound Description: L1 is a linear carboxylate/pyridyl ligand used in the synthesis of five Zn(II)/Cd(II) coordination polymers. These polymers have shown good photocatalytic activity towards the degradation of methylene blue. []

Relevance: This compound, like methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, incorporates a substituted benzoate as a key structural component.

2-[(5-hydroxy-1-phenyl-3-methylpyrazol-4-yl)(5-oxo-1,5-dihydro-4-phenyl-2-methylpyrazol-4-ylidene)methyl]benzoic acid (H2QBz)

Compound Description: H2QBz is a new polydentate ligand designed to react with organotin(IV) acceptors. Its structure consists of discrete molecules interconnected through an extensive hydrogen-bonding network. []

Relevance: Both H2QBz and methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate are based on a substituted benzoic acid framework, highlighting the versatility of this core structure in chemical synthesis.

N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride (PNU-282987)

Compound Description: PNU-282987 is a selective α7 nAChR agonist known to improve performance in models of sensory-gating deficit, short-term working memory, and memory consolidation domains of cognitive function. []

Relevance: This compound, like (1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539), represents a target for the development of drugs aimed at treating cognitive deficits, a research area separate from but potentially linked to the study of isoxazole-containing compounds like methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-543613)

Compound Description: PHA-543613 is another selective α7 nAChR agonist that has shown positive effects in animal models of cognitive function. []

Relevance: Similar to PNU-282987, this compound falls under the category of drug development for cognitive enhancement, a field distinct from but possibly overlapping with the research of compounds containing isoxazole rings like methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

(±)-spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin-2′-one] ((±)-AR-R17779)

Compound Description: (±)-AR-R17779 is another selective α7 nAChR agonist, demonstrating efficacy in improving cognitive performance in animal models. []

Relevance: This compound, alongside PNU-282987 and PHA-543613, highlights the ongoing research into α7 nAChR agonists for potential therapeutic applications in cognitive disorders, an area separate from but potentially convergent with the investigation of isoxazole-containing compounds like methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

2-methyl-5-(6-phenyl-pyridazin-3-yl)-octahydro-pyrrolo[3,4-c]pyrrole (A-582941)

Compound Description: A-582941 is a selective α7 nAChR agonist that has demonstrated efficacy in animal models of cognitive function. []

Relevance: Similar to other α7 nAChR agonists listed above, this compound falls under the research domain of cognitive enhancement, which, while distinct, might intersect with the study of isoxazole-based compounds like methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

1,4-diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester (SSR180711)

Compound Description: SSR180711 is a selective α7 nAChR agonist with demonstrated efficacy in improving cognitive performance in animal models. []

Relevance: This compound, along with the other α7 nAChR agonists mentioned, highlights the ongoing search for compounds that can enhance cognitive function, an area of research separate from but potentially intersecting with the investigation of isoxazole-containing compounds like methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

3-[3-(1-[-[3-methoxy-4-(3-o-tolyl-ureido)-phenyl]-acetylamino]-3-methyl-butyl)-isoxazol-5-yl]-propionic acid (22)

Compound Description: This isoxazolylpropionic acid derivative is a potent antagonist of the α4β1 integrin. It exhibited efficacy in an allergic mouse model both systemically and via intra-tracheal instillation. []

Relevance: This compound, like methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, contains an isoxazole ring as a key structural feature. Additionally, both are being researched for their potential therapeutic applications.

Relevance: Although not structurally similar, this PKB-α inhibitor, like methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, represents a potential target for drug development. Both compounds highlight the importance of structural modifications for optimizing desired biological activities and drug-like properties.

N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide (4)

Compound Description: Compound 4 is a plasma-stable and highly active PKB-α inhibitor designed based on the structure of compound 1. It showcases how structural modifications can improve drug properties. []

Relevance: Similar to compound 1, this PKB-α inhibitor demonstrates the focus on structure-based optimization in drug discovery, a concept relevant to the investigation of compounds like methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

(S)-2-(1-carboxy-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester (GW7845)

Compound Description: GW7845 is a nonthiazolidinedione tyrosine-based PPARγ ligand that has shown antineoplastic effects in various tumor cells, including rat C6 glioma and human glioma cells. It reduces cellular viability, induces apoptosis, reduces proliferation, and limits migration and invasion. []

Relevance: This compound shares a key structural element with methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate: the isoxazole ring. The significant biological activity of GW7845 underscores the potential for related compounds containing isoxazole rings to possess valuable therapeutic properties.

(S)-2-(1-carboxy-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester ((11)C-compound 1)

Compound Description: (11)C-compound 1 is a positron-emitting PPARγ agonist developed for in vivo evaluation. It is a tyrosine analog that demonstrates a high binding affinity for PPARγ. [, ]

Relevance: This compound shares the isoxazole ring as a central structural element with methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. Its development as a radiotracer highlights the potential for imaging and studying PPARγ in vivo, potentially revealing therapeutic applications for related isoxazole-containing compounds. ,

Carbamic acid 3-(4-benzyloxy-phenyl)-isoxazol-5-yl methyl ester

Compound Description: This isoxazole derivative is the active ingredient in a solid dispersion designed to improve its solubility and bioavailability. The solid dispersion incorporates a water-soluble polymer as a carrier, produced by melt extrusion. []

Relevance: This compound, like methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, features an isoxazole ring within its structure. Its use in a solid dispersion highlights the focus on formulation strategies to enhance the delivery and therapeutic effectiveness of poorly soluble drugs, a concept that may be relevant to the future development of methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

3β-(substituted phenyl)tropane-2β-carboxylic acid methyl esters (7a-g), 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid esters (8a-j), and 3β-(4-methoxyphenyl)-2β-[3-(4′-methylphenyl)isoxazol-5-yl]tropane (9)

Compound Description: This series of tropane derivatives was synthesized and evaluated for their binding affinities to monoamine transporters. Several compounds exhibited high affinity for both the dopamine transporter (DAT) and the serotonin transporter (SERT) while showing low affinity for the norepinephrine transporter (NET). []

Relevance: Though structurally distinct from methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, these compounds highlight the importance of structural modifications in modulating binding affinities and selectivities for biological targets. This approach is crucial in drug development and can be applied to exploring the pharmacological potential of the main compound.

Overview

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is an organic compound with the molecular formula C22H23NO4. This compound features a unique structure that includes an isoxazole ring, a benzoate ester, and a pentyloxyphenyl group. It is primarily recognized for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Source and Classification

This compound can be sourced from various chemical suppliers and is categorized as an organic compound with significant roles in synthetic chemistry and pharmacological research. Its unique structural features make it a valuable building block in organic synthesis and coordination chemistry .

Synthesis Analysis

Methods

The synthesis of methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate typically involves several key steps:

  1. Formation of the Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The nitrile oxide is generated in situ from a hydroxylamine derivative.
  2. Attachment of the Pentyloxyphenyl Group: This step involves a nucleophilic substitution reaction where a pentyloxyphenyl halide reacts with the isoxazole intermediate.
  3. Esterification: The final step involves the esterification of a benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Technical Details

The reaction conditions must be carefully controlled to ensure high yields and purity of the final product. Common reagents include hydroxylamines for generating nitrile oxides and various halides for introducing the pentyloxyphenyl group.

Molecular Structure Analysis

Structure

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate has a complex molecular structure characterized by:

  • Isoxazole Ring: A five-membered heterocyclic ring containing nitrogen atoms.
  • Benzoate Ester Group: A functional group derived from benzoic acid.
  • Pentyloxyphenyl Group: A phenyl group substituted with a pentyloxy chain, enhancing lipophilicity.

Data

  • Molecular Formula: C22H23NO4
  • Molecular Weight: Approximately 365.42 g/mol
  • SMILES Notation: CCCCCOc1ccc(cc1)c2onc(c2)c3ccc(cc3)C(=O)OC .
Chemical Reactions Analysis

Reactions

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate can undergo several types of chemical reactions:

  1. Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.
  2. Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the isoxazole ring to an amine.
  3. Substitution Reactions: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Technical Details

The mechanisms for these reactions typically involve standard organic reaction pathways, including nucleophilic attacks and electrophilic substitutions, influenced by the electronic properties of substituents on the aromatic rings.

Mechanism of Action

The mechanism of action for methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate involves its interaction with specific molecular targets within biological systems. The structural components, particularly the isoxazole ring and pentyloxyphenyl group, contribute to its binding affinity towards enzymes or receptors, modulating biological processes that may lead to pharmacological effects such as anti-inflammatory or antimicrobial activities .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not explicitly provided but typically expected to be within standard ranges for similar compounds.
  • Boiling Point: Estimated around 555.6 ± 50 °C.
  • Density: Approximately 1.176 g/cm³ (predicted).

Chemical Properties

  • Solubility: Slightly soluble in acetone and dimethyl sulfoxide (DMSO).
  • pKa Value: Approximately 3.72 (predicted), indicating acidic properties typical of benzoic acid derivatives.

These properties suggest that methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate has moderate lipophilicity due to its large hydrophobic pentyloxy group, which may influence its bioavailability and interaction with biological membranes .

Applications

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate has several notable applications:

  1. Scientific Research: Used as a building block in organic synthesis, particularly in developing new pharmaceuticals.
  2. Biological Studies: Investigated for its potential bioactive properties, including anti-inflammatory and antimicrobial activities.
  3. Material Science: Employed in synthesizing advanced materials due to its unique structural characteristics .

Properties

CAS Number

179162-64-2

Product Name

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

IUPAC Name

methyl 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C22H23NO4/c1-3-4-5-14-26-19-12-10-17(11-13-19)21-15-20(23-27-21)16-6-8-18(9-7-16)22(24)25-2/h6-13,15H,3-5,14H2,1-2H3

InChI Key

JLCLOAYOQLRDSK-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.